REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]2[CH2:10][CH2:9]2)[CH:3]=1.[Li]CCCC.C(OCC)C.[S:21](Cl)([Cl:24])(=[O:23])=[O:22]>C1COCC1.C(OCC)C.CCCCCC>[CH:8]1([C:4]2[CH:3]=[C:2]([S:21]([Cl:24])(=[O:23])=[O:22])[CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:9]1 |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C1CC1
|
Name
|
THF diethyl ether
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)OCC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
SO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was further stirred at low temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precooled to −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
chilled (ice-water)
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
FILTRATION
|
Details
|
After 90 min at room temperature the reaction mixture was filtered (Speedex pad)
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |